2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
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Description
The compound “2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate” is a complex organic molecule that contains several functional groups. It has a benzimidazole ring which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom . The presence of dichlorophenyl indicates a phenyl ring with two chlorine substituents .
Scientific Research Applications
Immunostimulatory Activity
Benzimidazole derivatives have been explored for their immunostimulatory activities. A study on 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid in mice demonstrated significant immunostimulatory effects, including enhanced anti-SRBC response and increased survival in leukemia-bearing mice when combined with irradiated tumor cells, showcasing potential applications in cancer immunotherapy (Tagliabue et al., 1978).
Organic Synthesis
In organic synthesis, the Friedel–Crafts acetylation of benzene using ionic liquids has been studied, indicating that the mechanism is similar in ionic liquids and traditional solvents. This research highlights the role of chlorophenyl and similar compounds in facilitating organic synthesis reactions, potentially including the synthesis of complex organic molecules like benzimidazole derivatives (Csihony et al., 2001).
Material Science
In material science, benzimidazole and chlorophenyl derivatives have been utilized in the synthesis of polyimides with high thermal stability and good solubility, demonstrating their utility in creating advanced materials for electronic and aerospace applications (Bu et al., 2011).
Catalysis and Green Chemistry
The compound's structural components are relevant in catalysis and green chemistry, where benzimidazole derivatives have been explored for their roles in facilitating reactions under mild and eco-friendly conditions. This includes the synthesis of benzothiazoles using CO2 as a C1 building block under metal-free conditions, showcasing an approach towards sustainable chemistry (Gao et al., 2015).
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2/c17-9-5-6-13(10(18)7-9)25-14(24)8-23-12-4-2-1-3-11(12)22-15(23)16(19,20)21/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGZRGDUQSVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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